![molecular formula C13H9N3O B231657 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its unique chemical structure, which is composed of fused pyridine and pyrimidine rings.
科学的研究の応用
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
作用機序
The mechanism of action of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. In addition, this compound has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor effects in vitro and in vivo. In addition, this compound has been shown to have a neuroprotective effect and improve cognitive function in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong biological activity at low concentrations, making it a useful tool for studying the mechanisms of certain biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one. One area of interest is the development of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory and anti-tumor agent. Finally, the synthesis of analogs of this compound may lead to the discovery of compounds with even greater biological activity and selectivity.
合成法
The synthesis of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one involves the condensation of 2-aminopyridine and 2,4-diaminopyrimidine in the presence of acetic anhydride. The resulting product is then subjected to cyclization to form the heterocyclic compound. This method has been reported to yield high purity and high yield of the compound.
特性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17) |
InChIキー |
RBDYHBPVYQQYJK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
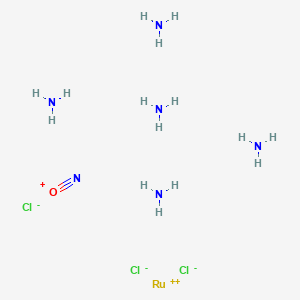
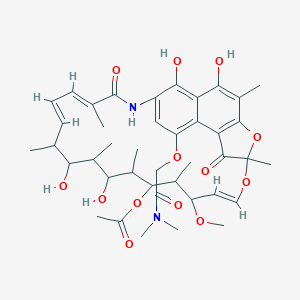
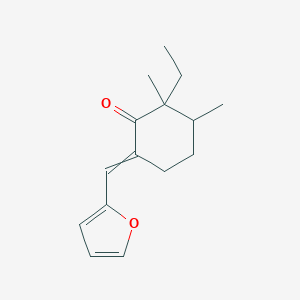
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
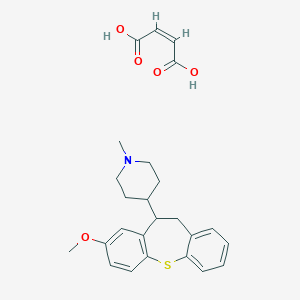
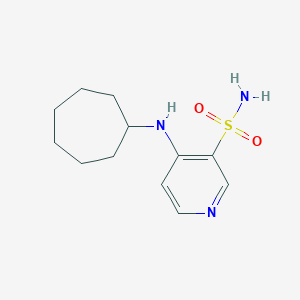



![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

